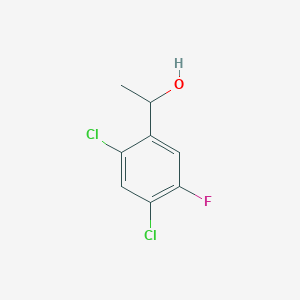

1-(2,4-Dichloro-5-fluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dichloro-5-fluorophenyl)ethanol is a fluorinated aromatic alcohol characterized by a 2,4-dichloro-5-fluorophenyl group attached to an ethanol moiety. For example, 1-(2,4-dichloro-5-fluorophenyl)ethanone (CAS 704-10-9) is a key intermediate in synthesizing derivatives such as hydrazones, azetidinones, and thiazolidinones, which exhibit antimicrobial and antifungal activities . Derivatives like 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one (CAS 259228-30-3) are synthesized via Claisen-Schmidt condensation and used in constructing pyrimidine and triazole heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol can be synthesized through the reduction of 2,4-dichloro-5-fluoroacetophenone using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an alcoholic solvent such as methanol or ethanol at room temperature. The reduction process converts the ketone group to a hydroxyl group, yielding the desired ethan-1-ol compound .

Industrial Production Methods: Industrial production of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product. The choice of solvents and reaction conditions may be optimized for cost-effectiveness and efficiency in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4-dichloro-5-fluoroacetophenone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the compound can lead to the formation of 1-(2,4-dichloro-5-fluorophenyl)ethane.

Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 2,4-Dichloro-5-fluoroacetophenone.

Reduction: 1-(2,4-Dichloro-5-fluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is a key intermediate in the synthesis of certain drugs, including potential antitumor agents and antidepressants.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The 2,4-dichloro-5-fluorophenyl moiety is a common pharmacophore in antimicrobial and antifungal agents. Below is a comparison of compounds sharing this group but differing in functional groups or heterocyclic attachments:

Key Observations :

- Ethanol vs. However, ketones like 1-(2,4-dichloro-5-fluorophenyl)ethanone are more reactive in forming hydrazones and azlactones .

- Heterocyclic Additions: Triazolothiadiazoles and thiazolidinones exhibit superior antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit enzymes like dihydrofolate reductase .

Yield and Efficiency :

- Triazolothiadiazoles and pyrimidine derivatives achieve yields of 56–70%, with melting points ranging 110–112°C, indicating moderate crystallinity .

- Schiff bases and thiazolidinones require recrystallization from ethanol or DMF/water, suggesting challenges in purification .

Antimicrobial Performance

- Schiff Bases : Exhibit broad-spectrum activity against S. aureus, E. coli, and C. albicans (MIC: 6.3–12.5 µg/mL), comparable to ciprofloxacin .

- Triazolothiadiazoles : Superior potency (MIC: 6.25 µg/cm³) against drug-resistant strains due to synergistic effects of chloro-fluoro substituents and heterocyclic rigidity .

- Azetidinones: Compounds like 4d show excellent activity against P. aeruginosa and S. pyogenus, likely due to β-lactam-like ring reactivity .

Analgesic and Antifungal Activity

- Triazolothiadiazoles with 3-chloro-4-fluorophenyl groups demonstrate significant analgesic effects, while 2,4-dichloro-5-fluorophenyl derivatives are more antifungal .

Biological Activity

1-(2,4-Dichloro-5-fluorophenyl)ethanol is an organic compound characterized by its unique structure, which includes a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms and one fluorine atom. Its molecular formula is C8H8Cl2F, and it has a molecular weight of approximately 209.06 g/mol. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly its antitumor properties.

The structural features of this compound influence its reactivity and biological activity. The presence of halogens (chlorine and fluorine) can enhance the compound's interaction with biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H8Cl2F |

| Molecular Weight | 209.06 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity

Research indicates that this compound exhibits significant biological activities. Key findings include:

The mechanism by which this compound exerts its biological effects involves the following:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, altering their activity and thereby affecting cellular processes.

- Receptor Modulation : It may act as a modulator for various receptors involved in cell signaling pathways pertinent to tumor growth and survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dichlorophenyl)ethanol | Lacks fluorine atom | May exhibit different biological activity |

| 1-(2,4-Difluorophenyl)ethanol | Contains two fluorine atoms | Different reactivity and solubility characteristics |

| 1-(2,4-Dichloro-5-bromophenyl)ethanol | Contains bromine instead of fluorine | Alters reactivity patterns compared to chlorinated variants |

| 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethanol | Contains an amino group | Potentially different pharmacological properties |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- A study demonstrated that derivatives of chlorinated phenols exhibited significant antitumor effects in vitro against various cancer cell lines. The findings suggest that modifications in the phenolic structure can enhance or diminish biological activity .

- Another investigation focused on the synthesis of Mannich bases derived from similar structures, revealing promising antimicrobial properties and indicating potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,4-dichloro-5-fluorophenyl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves reducing the corresponding ketone precursor, 1-(2,4-dichloro-5-fluorophenyl)ethanone, using sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, in analogous fluorophenyl ethanol syntheses, methanol or ethanol is used as a solvent, with reaction temperatures maintained at 0–25°C to minimize side reactions . Post-reaction workup typically includes acidification (e.g., dilute HCl) and recrystallization from ethanol to isolate the product. Yield optimization requires precise stoichiometric control of the reducing agent and careful pH adjustment during purification. Evidence from similar compounds suggests yields >80% are achievable under inert atmospheres .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : The hydroxyl (-OH) stretch appears as a broad peak near 3300–3500 cm⁻¹. The C-F and C-Cl stretches are observed at 1025–1100 cm⁻¹ and 750–780 cm⁻¹, respectively .

- ¹H NMR : The ethanol moiety’s -CH₂OH group shows a triplet near δ 3.5–3.8 ppm (coupled to -OH), while the aromatic protons appear as a multiplet in δ 7.1–7.8 ppm, reflecting the electron-withdrawing effects of Cl and F substituents .

- ¹³C NMR : The quaternary carbon bearing Cl/F substituents resonates at δ 120–140 ppm, while the ethanol carbon appears at δ 60–65 ppm .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the three-dimensional structure of fluorophenyl ethanol derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS software is standard for structural elucidation . For this compound derivatives:

- Crystals are grown via slow evaporation of ethanol or methanol solutions.

- Hydrogen-bonding networks (e.g., O-H···O or C-H···Cl interactions) stabilize the lattice, as seen in analogous pyrazoline derivatives, where dihedral angles between aromatic rings range from 80–85° .

- Thermal displacement parameters (Uiso) should be refined anisotropically for non-H atoms, with H atoms modeled using riding coordinates .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., Cl, F) at the 2,4,5-positions enhances electrophilic reactivity, as seen in antimicrobial chalcone derivatives .

- Functional Group Modification : Replacing the hydroxyl group with esters or ethers can improve lipid solubility and bioavailability. For example, acetylated derivatives of similar compounds show enhanced antibacterial activity .

- Bioactivity Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-negative bacteria (e.g., E. coli) with derivatives synthesized via Claisen-Schmidt condensations or hydrazine cyclization .

Q. How should researchers address contradictions in reaction yields or spectroscopic data across studies?

Methodological Answer:

- Reaction Conditions : Variability in yields often stems from differences in solvent purity, temperature control, or catalyst loading. For example, KOH concentration in chalcone syntheses critically affects enolate formation and side-product generation .

- Spectroscopic Discrepancies : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous and NMR spectrometers are calibrated using tetramethylsilane (TMS). Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular ions .

Q. Data Contradiction Analysis

Q. Why might computational predictions of solubility or reactivity diverge from experimental results for this compound?

Methodological Answer:

- Solubility Models : Density Functional Theory (DFT) calculations may underestimate the polarizability of the dichloro-fluorophenyl group, leading to discrepancies in predicted vs. observed solubility in polar solvents (e.g., DMSO). Experimental logP values should be prioritized .

- Reactivity : Substituent electronic effects (e.g., Cl/F meta-directing properties) can alter reaction pathways. For example, nucleophilic attack on the ethanol moiety may be sterically hindered in practice, contrary to computational models .

Properties

Molecular Formula |

C8H7Cl2FO |

|---|---|

Molecular Weight |

209.04 g/mol |

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 |

InChI Key |

MNZGIFONSZRANH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.